sodium;2-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-hydroxybutanoate, also known as sodium 2-hydroxybutyrate, is an organic compound with the chemical formula C4H7NaO3. It is a sodium salt of 2-hydroxybutanoic acid and is commonly used in various scientific and industrial applications. This compound is a white to off-white solid that is soluble in water and has a molecular weight of 126.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxybutanoate can be synthesized through the neutralization of 2-hydroxybutanoic acid with sodium hydroxide. The reaction typically involves dissolving 2-hydroxybutanoic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid sodium 2-hydroxybutanoate .
Industrial Production Methods: In industrial settings, sodium 2-hydroxybutanoate is produced by the fermentation of carbohydrates using specific bacterial strains. The fermentation process generates 2-hydroxybutanoic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-oxobutanoic acid.
Reduction: It can be reduced to form butanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: 2-oxobutanoic acid.
Reduction: Butanoic acid.
Substitution: Various substituted butanoates depending on the reagent used.
Scientific Research Applications
Sodium 2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a metabolic intermediate in various biochemical pathways.
Medicine: It is studied for its potential therapeutic effects in conditions such as epilepsy and metabolic disorders.
Mechanism of Action
Sodium 2-hydroxybutanoate exerts its effects by participating in metabolic pathways. It is an intermediate in the metabolism of amino acids and fatty acids. It can be converted into succinyl-CoA, which enters the citric acid cycle, contributing to energy production. Additionally, it can act as a signaling molecule, influencing various cellular processes .
Comparison with Similar Compounds
Sodium 3-hydroxybutanoate: Similar in structure but with the hydroxyl group on the third carbon.
Sodium 2-oxobutanoate: An oxidized form of sodium 2-hydroxybutanoate.
Sodium butanoate: The fully reduced form without the hydroxyl group.
Uniqueness: Sodium 2-hydroxybutanoate is unique due to its specific position of the hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific biochemical and industrial applications .
Properties
IUPAC Name |
sodium;2-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3.Na/c1-2-3(5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSCXNXKSOHVSQ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)[O-])O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.